Si–F Bond Energy Dominance Over Si–Cl, Si–Br, Si–I, and Si–H
The Si–F bond energy in tributyl(fluoro)silane is 142 kcal·mol⁻¹, which exceeds the Si–Cl bond (93 kcal·mol⁻¹) by 49 kcal·mol⁻¹ (52.7% higher) and the Si–H bond (70 kcal·mol⁻¹) by 72 kcal·mol⁻¹ (103% higher) [1]. Within the broader halosilane series, the Si–F bond also substantially surpasses Si–Br (76 kcal·mol⁻¹) and Si–I (59 kcal·mol⁻¹). This thermodynamic advantage translates into greater resistance to homolytic and heterolytic Si–X cleavage and is the basis for the pronounced kinetic stability of trialkylfluorosilanes toward solvolysis under neutral and mildly acidic conditions, compared to chlorosilanes which undergo rapid hydrolysis [2].
| Evidence Dimension | Si–X bond dissociation energy (kcal·mol⁻¹) |
|---|---|
| Target Compound Data | Si–F: 142 kcal·mol⁻¹ |
| Comparator Or Baseline | Si–Cl: 93 kcal·mol⁻¹; Si–O: 112 kcal·mol⁻¹; Si–Br: 76 kcal·mol⁻¹; Si–H: 70 kcal·mol⁻¹; Si–I: 59 kcal·mol⁻¹ |
| Quantified Difference | Si–F is 49 kcal·mol⁻¹ stronger than Si–Cl (factor 1.53) and 72 kcal·mol⁻¹ stronger than Si–H (factor 2.03) |
| Conditions | Literature consensus values from Fluka/Sigma-Aldrich compilation of average bond energies |
Why This Matters
For procurement, the substantially stronger Si–F bond means Bu₃SiF provides superior shelf stability and reduced susceptibility to inadvertent hydrolysis during storage and handling when compared to Bu₃SiCl or Bu₃SiH.
- [1] Fluka Chemika, Sigma-Aldrich, 'Comparison of the Stability of the Different Trialkylsilyl Protecting Groups,' Table 2.1: Average Bond Energies of Si–X. View Source
- [2] J. Phys. Chem. A, 2005, 109(51), 12020–12026, 'Hydrolysis of fluorosilanes: A theoretical study': fluorosilane hydrolysis endothermic (ΔG = +31.4 kJ/mol, Kₑq = 10⁻⁶); chlorosilane hydrolysis exergonic and proceeds to RSi(OH)₃. View Source
